molecular formula C7H5Cl3N2O B10897470 Acetamide, 2,2-dichloro-N-(2-chloro-3-pyridyl)-

Acetamide, 2,2-dichloro-N-(2-chloro-3-pyridyl)-

Cat. No.: B10897470
M. Wt: 239.5 g/mol
InChI Key: SUKUVRZKQHORQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2,2-dichloro-N-(2-chloro-3-pyridyl)- is a synthetic organic compound characterized by its unique structure, which includes a pyridyl group and multiple chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2,2-dichloro-N-(2-chloro-3-pyridyl)- typically involves the reaction of 2-chloro-3-pyridine with 2,2-dichloroacetamide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:

    Temperature: Moderate temperatures (50-80°C) are generally sufficient.

    Solvent: Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reaction Time: The reaction may take several hours to complete, depending on the specific conditions used.

Industrial Production Methods

On an industrial scale, the production of Acetamide, 2,2-dichloro-N-(2-chloro-3-pyridyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2,2-dichloro-N-(2-chloro-3-pyridyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of dechlorinated products or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, Acetamide, 2,2-dichloro-N-(2-chloro-3-pyridyl)- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of interest for drug discovery and development.

Medicine

In medicine, Acetamide, 2,2-dichloro-N-(2-chloro-3-pyridyl)- is investigated for its potential therapeutic properties. Its ability to modulate specific biological pathways makes it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of Acetamide, 2,2-dichloro-N-(2-chloro-3-pyridyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-N-pyridin-3-ylacetamide
  • Acetamide, 2,2-dichloro-N-(3-ethynylphenyl)-
  • Acetamide, N-tetrahydrofurfuryl-2-chloro-

Uniqueness

Compared to similar compounds, Acetamide, 2,2-dichloro-N-(2-chloro-3-pyridyl)- is unique due to its specific substitution pattern on the pyridyl ring and the presence of multiple chlorine atoms. This unique structure imparts distinct reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H5Cl3N2O

Molecular Weight

239.5 g/mol

IUPAC Name

2,2-dichloro-N-(2-chloropyridin-3-yl)acetamide

InChI

InChI=1S/C7H5Cl3N2O/c8-5(9)7(13)12-4-2-1-3-11-6(4)10/h1-3,5H,(H,12,13)

InChI Key

SUKUVRZKQHORQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.